![molecular formula C23H23N5O5S B2975945 benzo[c][1,2,5]thiadiazol-5-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate CAS No. 1351658-09-7](/img/structure/B2975945.png)

benzo[c][1,2,5]thiadiazol-5-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

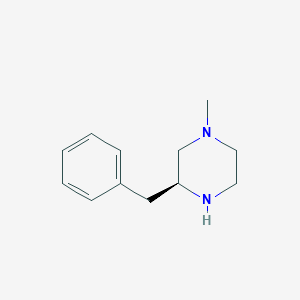

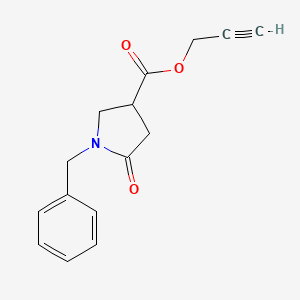

The compound contains a benzo[c][1,2,5]thiadiazol-5-yl group, a 4-piperidinyl group, and a 2-methyl-1H-benzo[d]imidazol-1-yl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[c][1,2,5]thiadiazole group is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and one sulfur atom . The 4-piperidinyl group is a six-membered ring with one nitrogen atom, and the 2-methyl-1H-benzo[d]imidazol-1-yl group is a fused ring system containing a benzene ring and an imidazole ring .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the benzo[c][1,2,5]thiadiazole group has been used in photovoltaics or as fluorescent sensors .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the benzo[c][1,2,5]thiadiazole group could potentially impart interesting optoelectronic and photophysical properties .Scientific Research Applications

Molecular Aggregation Effects

Spectroscopic studies on thiadiazole derivatives have revealed insights into molecular aggregation processes in organic solvent solutions, highlighting the role of substituent group structure in molecule aggregation interactions. This research suggests the importance of thiadiazole structures in understanding solvent effects on molecular behavior, potentially relevant for designing compounds with specific aggregation properties (Matwijczuk et al., 2016).

Anti-mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new chemotype with anti-mycobacterial activity, demonstrating the potential of thiadiazole and benzimidazole derivatives in developing anti-tubercular agents. This research underscores the therapeutic potential of these scaffolds in treating mycobacterial infections (Pancholia et al., 2016).

Antimicrobial Activity of Thiadiazole Derivatives

Thiadiazole derivatives have shown promising antimicrobial activity, suggesting their utility in developing new antimicrobial agents. This research highlights the versatility of thiadiazole and benzimidazole compounds in combating various microbial infections (Alegaon & Alagawadi, 2011).

Corrosion Inhibition Properties

Benzimidazole derivatives with adjacent nucleophilic centres have been studied for their corrosion inhibition properties on metals in acidic environments. This research points to the application of such compounds in protecting industrial materials from corrosion, indicating a practical application beyond biomedical uses (Ammal et al., 2018).

Future Directions

Properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]methanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5OS.C2H2O4/c1-14-22-18-4-2-3-5-20(18)26(14)13-15-8-10-25(11-9-15)21(27)16-6-7-17-19(12-16)24-28-23-17;3-1(4)2(5)6/h2-7,12,15H,8-11,13H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFHMZMKJAZURI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2975866.png)

![2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2975868.png)

![N-(3-chlorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2975869.png)

![Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate](/img/structure/B2975870.png)

![11-(3,4-Dimethylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2975875.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2975876.png)

![{Spiro[2.4]heptan-4-yl}methanamine hydrochloride](/img/structure/B2975882.png)